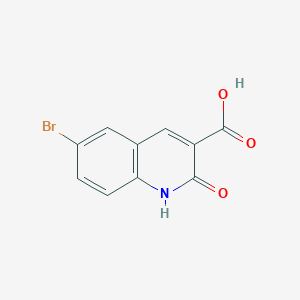

6-Bromo-2-hydroxyquinoline-3-carboxylic acid

Descripción general

Descripción

6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in the development of new therapeutic agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid typically involves the bromination of 2-hydroxyquinoline-3-carboxylic acid. One common method includes the following steps:

Purification: The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-2-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives.

Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Reagents like carbodiimides or acid chlorides in the presence of a base.

Major Products Formed

Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Quinone Derivatives: Formed through oxidation reactions.

Amides and Esters: Formed through coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 6-Bromo-2-hydroxyquinoline-3-carboxylic acid exhibits notable antimicrobial properties. Studies indicate its effectiveness against multi-drug resistant bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves inhibiting bacterial enzymes, which is critical for their survival and proliferation.

Anticancer Properties

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance, flow cytometry analyses revealed that treated cells exhibited increased rates of apoptosis compared to untreated controls. This suggests potential applications in cancer therapeutics, where the compound may serve as a lead for developing novel anticancer drugs.

Antioxidant Effects

The compound has also been investigated for its antioxidant properties. In cellular models exposed to oxidative stress, it effectively reduced markers of oxidative damage, indicating its potential role in protecting cells from oxidative injury. This property is particularly relevant for therapeutic strategies aimed at diseases linked to oxidative stress.

Biochemistry

Enzyme Inhibition Studies

this compound has been utilized as a probe in enzyme inhibition studies. Its ability to bind to active sites of various enzymes allows researchers to investigate biochemical pathways and interactions involving quinoline derivatives. This application is crucial for understanding metabolic processes and drug interactions.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are valuable in catalysis and materials science, as they can exhibit unique electronic and optical properties depending on the metal center involved.

Material Science

In the field of materials science, this compound is explored as an intermediate in the synthesis of dyes and pigments. Its chemical structure allows for modifications that can enhance the color properties and stability of the resulting materials.

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multi-drug resistant bacteria |

| Anticancer therapies | Induces apoptosis in cancer cell lines | |

| Antioxidant compounds | Reduces oxidative damage markers | |

| Biochemistry | Enzyme inhibition studies | Investigates biochemical pathways |

| Coordination Chemistry | Ligand for metal complexes | Enhances catalytic properties |

| Material Science | Synthesis of dyes and pigments | Improves color properties and stability |

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against various bacterial strains, showcasing its potential as a new antimicrobial agent.

- Cancer Cell Studies : In vitro experiments indicated that treatment with this compound resulted in significant reductions in cancer cell viability, suggesting its potential role in cancer therapies.

- Oxidative Stress Models : Research demonstrated that this compound effectively mitigated oxidative stress markers in cellular models, supporting its use as an antioxidant agent.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxyquinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

6-Chloro-2-hydroxyquinoline-3-carboxylic acid: Similar structure but with chlorine instead of bromine, affecting its chemical properties.

8-Hydroxyquinoline: A well-known derivative with broad applications in medicine and industry.

Uniqueness

6-Bromo-2-hydroxyquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of novel quinoline derivatives with diverse biological activities .

Actividad Biológica

6-Bromo-2-hydroxyquinoline-3-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a bromine atom, a hydroxy group, and a carboxylic acid group attached to a quinoline ring, has been the subject of various studies aimed at understanding its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₆BrNO₃, with a molecular weight of approximately 268.06 g/mol. The specific arrangement of functional groups in this compound contributes to its unique biological activities compared to structurally similar compounds.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. It has been tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

- Anticancer Properties : The compound has shown promise in anticancer research, with studies indicating its ability to inhibit cancer cell proliferation. It interacts with biological targets involved in cancer progression, potentially leading to the development of novel anticancer therapies.

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential use in drug design and development .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound's ability to bind effectively to enzyme active sites inhibits their function, which is particularly relevant in targeting metabolic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can reduce oxidative stress by inhibiting ROS production, which is often elevated in cancer and other diseases .

Table 1: Summary of Biological Activities

Detailed Research Findings

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound exhibited inhibition comparable to established antibiotics, highlighting its potential as a therapeutic agent .

In anticancer research, the compound was tested on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. Notably, it showed enhanced activity when combined with other chemotherapeutic agents, suggesting potential for use in combination therapies.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | Different position of hydroxy group |

| 2-Hydroxyquinoline | C₉H₇NO | Lacks bromine and carboxylic acid functionalities |

| 5-Bromo-2-hydroxyquinoline | C₉H₇BrN | Bromine at a different position affecting reactivity |

The structural variations among these compounds significantly influence their biological activities and chemical reactivity, underscoring the importance of specific functional group arrangements.

Propiedades

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKXWRUKYZZMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603127 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99465-06-2 | |

| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.